2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4
Brand Name: Vulcanchem
CAS No.:
VCID: VC16684328
InChI: InChI=1S/C9H10Cl2O2/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3,12H,4-6H2/i4D2,5D2
SMILES:
Molecular Formula: C9H10Cl2O2
Molecular Weight: 225.10 g/mol

2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4

CAS No.:

Cat. No.: VC16684328

Molecular Formula: C9H10Cl2O2

Molecular Weight: 225.10 g/mol

* For research use only. Not for human or veterinary use.

2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 -

Specification

Molecular Formula C9H10Cl2O2
Molecular Weight 225.10 g/mol
IUPAC Name 1,1,2,2-tetradeuterio-2-[(2,6-dichlorophenyl)methoxy]ethanol
Standard InChI InChI=1S/C9H10Cl2O2/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3,12H,4-6H2/i4D2,5D2
Standard InChI Key MCVIDUDFKDIJMZ-CQOLUAMGSA-N
Isomeric SMILES [2H]C([2H])(C([2H])([2H])OCC1=C(C=CC=C1Cl)Cl)O
Canonical SMILES C1=CC(=C(C(=C1)Cl)COCCO)Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 belongs to the class of halogenated ethers, featuring a benzyl ring substituted with chlorine atoms at the 2- and 6-positions. The ether functional group (-O-) bridges the benzyl ring to a deuterated ethanol chain. The deuterium atoms replace hydrogens at the ethanol’s methylene (-CH2_2-) positions, conferring isotopic stability while minimally altering the compound’s steric and electronic properties .

Molecular Formula: C9H6D4Cl2O2\text{C}_9\text{H}_6\text{D}_4\text{Cl}_2\text{O}_2
Molecular Weight: 225.11 g/mol
CAS Number: 85309-91-7

Physical and Chemical Properties

The compound’s physicochemical profile is critical for its handling and application in experimental settings:

PropertyValueSource
SolubilitySoluble in organic solvents
Storage Conditions2–8°C, sealed, dry environment
StabilityStable under inert atmosphere
Shelf Life6 months at -80°C

Deuterium incorporation reduces the compound’s vibrational frequencies, a phenomenon exploitable in kinetic isotope effect (KIE) studies. Its halogenated structure enhances lipophilicity, facilitating membrane permeability in biological assays .

Synthesis and Characterization

Synthetic Pathway

The synthesis of 2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 involves a nucleophilic substitution reaction between 2,6-dichlorobenzyl chloride and deuterated ethanol (ethanol-d4). Sodium hydroxide is typically employed as a base to deprotonate ethanol-d4, enhancing its nucleophilicity:

2,6-Cl2C6H3CH2Cl+CD3CD2OHNaOH2,6-Cl2C6H3CH2O-CD2CD2OH+NaCl\text{2,6-Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{Cl} + \text{CD}_3\text{CD}_2\text{OH} \xrightarrow{\text{NaOH}} \text{2,6-Cl}_2\text{C}_6\text{H}_3\text{CH}_2\text{O-CD}_2\text{CD}_2\text{OH} + \text{NaCl}

The reaction proceeds via an SN_\text{N}2 mechanism, with the ethoxide ion attacking the electrophilic carbon of the benzyl chloride.

Purification and Quality Control

Post-synthesis, the product is purified via column chromatography or recrystallization. Analytical techniques such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm deuteration efficiency and purity. For instance, 2H^2\text{H}-NMR spectra exhibit distinct peaks for deuterium atoms, while MS reveals the molecular ion peak at m/z 225 .

Applications in Scientific Research

Isotopic Labeling and Metabolic Tracing

The compound’s deuterated ethanol moiety enables its use as a tracer in metabolic studies. By substituting hydrogen with deuterium, researchers can monitor the compound’s incorporation into biological systems using techniques like liquid chromatography-mass spectrometry (LC-MS). This approach has elucidated pathways in lipid metabolism and neurotransmitter synthesis .

Neuropharmacological Studies

2-[(2,6-Dichlorobenzyl)oxy]ethanol-d4 is categorized under adrenergic receptor research, with implications for studying depression, Parkinson’s disease, and schizophrenia . Its ability to modulate receptor activity without significant isotopic interference makes it valuable for in vitro assays targeting G protein-coupled receptors (GPCRs).

Pharmacokinetic Profiling

Deuterated compounds often exhibit altered pharmacokinetics due to the kinetic isotope effect. Studies using this compound have demonstrated prolonged metabolic half-lives compared to non-deuterated analogs, informing drug design strategies aimed at enhancing therapeutic efficacy .

ParameterRecommendation
Stock Solution Storage-80°C for ≤6 months
Working Solution-20°C for ≤1 month
SolubilizationWarm to 37°C with sonication

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator